molecular formula C14H17NO3 B1386829 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid CAS No. 1172404-33-9

4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid

Cat. No.: B1386829
CAS No.: 1172404-33-9
M. Wt: 247.29 g/mol
InChI Key: XCEOETSOQLSHMA-UHFFFAOYSA-N
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Description

“4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid” is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.28968 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzazepine ring attached to a butanoic acid group via an oxo bridge .


Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 518.1±43.0 °C, and its predicted density is 1.212±0.06 g/cm3 . The predicted pKa value is 4.56±0.17 .

Biochemical Analysis

Biochemical Properties

4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, including lipases and proteases, which facilitate its conversion and metabolism. For instance, lipase-catalyzed reactions involving this compound have been studied to understand its enantioselectivity and reaction kinetics . Additionally, this compound may interact with proteins involved in signal transduction pathways, influencing cellular responses and metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, its impact on gene expression can result in changes in the production of proteins involved in metabolic pathways and cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit the activity of certain proteases, thereby regulating protein degradation and turnover . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its experimental use. In laboratory settings, this compound has been observed to undergo degradation under certain conditions, which can affect its long-term efficacy and reliability in experiments . Studies have shown that the temporal effects of this compound include changes in its stability and activity, which must be carefully monitored to ensure accurate results in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, studies on animal models have shown that while low to moderate doses of this compound can have therapeutic benefits, high doses may result in toxicity and negative impacts on organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. This compound can affect metabolic flux and alter the levels of metabolites within cells . For example, it may be metabolized by enzymes such as cytochrome P450s, leading to the production of active or inactive metabolites that influence cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its bioavailability and efficacy . Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with specific biomolecules to exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(8-9-14(17)18)15-10-4-3-6-11-5-1-2-7-12(11)15/h1-2,5,7H,3-4,6,8-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEOETSOQLSHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C2=CC=CC=C2C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid
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4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid

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